3-(2-Furyl)propyl acrylate

Refractive index Optical coatings High-RI monomers

3-(2-Furyl)propyl acrylate (CAS 94088-36-5; molecular formula C₁₀H₁₂O₃; MW 180.20 g/mol) is a monofunctional acrylate monomer featuring a furan heterocycle linked to the acrylate ester through a three-carbon propyl spacer. Its computed physicochemical descriptors include a density of 1.062 g/cm³, boiling point of 262.5°C at 760 mmHg, flash point of 112.6°C, and refractive index (n) of 1.479.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 94088-36-5
Cat. No. B12672905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)propyl acrylate
CAS94088-36-5
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCC1=CC=CO1
InChIInChI=1S/C10H12O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h2-3,5,7H,1,4,6,8H2
InChIKeyXEIFSOMSFBBKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)propyl acrylate (CAS 94088-36-5): Procurement-Relevant Structural and Physicochemical Profile


3-(2-Furyl)propyl acrylate (CAS 94088-36-5; molecular formula C₁₀H₁₂O₃; MW 180.20 g/mol) is a monofunctional acrylate monomer featuring a furan heterocycle linked to the acrylate ester through a three-carbon propyl spacer [1]. Its computed physicochemical descriptors include a density of 1.062 g/cm³, boiling point of 262.5°C at 760 mmHg, flash point of 112.6°C, and refractive index (n) of 1.479 . The compound belongs to the class of α,β-unsaturated esters and is registered under EINECS 302-036-5 [2]. Unlike simpler furan-based acrylates such as furfuryl acrylate (FA, CAS 10525-17-4) in which the furan ring is directly attached via a single methylene bridge, the propyl spacer in 3-(2-Furyl)propyl acrylate structurally decouples the aromatic furan from the acrylate reactive center, conferring a distinct combination of polymerization behavior and post-polymerization furan reactivity [3].

Why 3-(2-Furyl)propyl acrylate Cannot Be Replaced by Furfuryl Acrylate, THFA, or Butyl Acrylate in Performance-Critical Formulations


Although several furan-containing and alkyl acrylate monomers share the acrylate polymerizable group, their physicochemical properties and secondary reactivities diverge sufficiently to preclude generic substitution. Furfuryl acrylate (FA) has the furan ring directly adjacent to the ester, imposing electronic conjugation that alters both propagation kinetics and the accessibility of the furan C-5 position for degradative chain transfer [1]. Tetrahydrofurfuryl acrylate (THFA) lacks aromaticity entirely, eliminating Diels-Alder reactivity and reducing the refractive index by approximately 0.02 units relative to the target compound [2]. Butyl acrylate (BA) contains no heterocycle and consequently cannot participate in radical-stabilization chemistries demonstrated for 2-furyl acrylates in melt functionalization processes [3]. The propyl spacer in 3-(2-Furyl)propyl acrylate is structurally analogous to the alkyloxy linker explicitly claimed in adhesion-promoter patent art as essential for balancing furan-mediated surface affinity with acrylate polymerization [4]. Substituting any of these analogs therefore risks losing either the radical-management capability of the furan ring, the elevated refractive index, or the adhesion-enhancing spacer architecture—each of which is quantifiable and selection-relevant.

3-(2-Furyl)propyl acrylate: Quantitative Differentiation Evidence Against Closest Analogs


Refractive Index Advantage Over Tetrahydrofurfuryl Acrylate and Butyl Acrylate for Optical Formulations

3-(2-Furyl)propyl acrylate exhibits a computed refractive index (n) of 1.479 , which is approximately 0.019 units higher than tetrahydrofurfuryl acrylate (THFA, n20/D = 1.460, lit.) [1] and approximately 0.060 units higher than butyl acrylate (BA, n20/D ≈ 1.419) [2]. The aromatic furan ring in the target compound is responsible for this elevated polarizability; THFA, with its saturated tetrahydrofuran ring, loses this contribution, while BA lacks any heterocycle entirely. The refractive index difference is consequential for the formulation of high-RI photocurable coatings and optical adhesives, where even differences of 0.01–0.02 in monomer RI can shift the final polymer RI by a commercially meaningful increment.

Refractive index Optical coatings High-RI monomers

Propyl Spacer Architecture as Adhesion-Promoter Motif Versus Direct Furfuryl Attachment

U.S. Patent 8,168,264 explicitly claims an adhesion promoter compound requiring three structural elements: (i) a furfuryl ring structure, (ii) a polymerizable reactive group, and (iii) an alkyloxy moiety linking the furfuryl ring structure to the polymerizable reactive group [1]. 3-(2-Furyl)propyl acrylate precisely embodies this architecture, with its –(CH₂)₃– propyl spacer serving as the alkyloxy linker between the furan ring and the acrylate ester. In contrast, furfuryl acrylate (FA) attaches the furan directly to the acrylate via a single –CH₂– bridge, lacking a sufficient spacer to independently optimize furan-mediated surface affinity and acrylate polymerization. The patent teaches that this spacer-containing architecture produces durable, weatherable, scratch-resistant hydrophobic coatings with improved adhesion to substrates versus compositions lacking the alkyloxy linker [1]. This structural distinction is not incremental; it is the basis of granted patent claims for coating performance.

Adhesion promoter Hydrophobic coatings Alkyloxy spacer

Radical-Stabilization Capability of Furan Acrylates During Melt Polyolefin Functionalization

2-Furyl acrylates have been demonstrated to be highly active in preserving the molecular weight of polypropylene (PP) during peroxide-initiated melt functionalization processes, where conventional grafting (e.g., with maleic anhydride alone) results in severe β-scission degradation [1]. In the specific case of butyl 3-(2-furyl)propenoate (BFA)—a close structural analog differing from the target compound only in the position of the ester linkage—the furan coagent enabled grafting with molecular weight conservation and functionalization efficiency approaching unity (FD ~1) [2]. Without a furan-based coagent, PP functionalization with maleic anhydride under identical peroxide conditions leads to substantial MW reduction through uncontrolled chain scission [2]. This radical-management function is unique to furan-containing acrylates and is absent in alkyl acrylates such as butyl acrylate, which lack the conjugated diene system required for radical trapping and re-initiation [3].

Radical stabilization Polypropylene functionalization Molecular weight conservation

Diels-Alder Thermoreversible Crosslinking Enabled by Furan Ring Aromaticity

The aromatic furan ring in 3-(2-Furyl)propyl acrylate can participate as a diene in Diels-Alder [4+2] cycloaddition reactions with maleimide dienophiles, enabling thermoreversible covalent crosslinking . This reactivity is entirely absent in tetrahydrofurfuryl acrylate (THFA), whose saturated tetrahydrofuran ring cannot undergo Diels-Alder chemistry [1]. Poly(THFA)-based systems have a reported Tg of approximately –15°C [2], while furfuryl acrylate homopolymer exhibits Tg ≈ 48°C (321 K) [3], demonstrating the profound stiffening effect of the aromatic furan ring. Although direct Tg data for poly[3-(2-Furyl)propyl acrylate] homopolymer are not available in the open literature, the propyl spacer in the target compound is expected to yield an intermediate Tg between the rigid poly(FA) and the flexible poly(THFA), offering tunability not accessible with either comparator alone. Furthermore, thermoreversible Diels-Alder networks based on furan-maleimide chemistry have been demonstrated to enable self-healing acrylate rubbers with mechanical properties exceeding those of uncrosslinked controls [4].

Diels-Alder Thermoreversible crosslinking Self-healing polymers

Boiling Point and Processing Window Advantage Over Furfuryl Acrylate

3-(2-Furyl)propyl acrylate has a computed boiling point of 262.5°C at 760 mmHg , which is approximately 65°C higher than furfuryl acrylate (FA, BP 197°C at 760 mmHg) [1]. This significant difference arises from the higher molecular weight (180.20 vs. 152.15 g/mol) and the extended propyl chain, which increases van der Waals interactions. The elevated boiling point provides a wider thermal processing window for bulk or solution polymerizations conducted at elevated temperatures, reducing monomer loss through evaporation and minimizing vapor-phase safety hazards. Furthermore, the flash point of 112.6°C for the target compound is substantially higher than FA's flash point of 73°C [1], offering improved handling safety and reduced flammability risk during industrial-scale operations. For comparison, tetrahydrofurfuryl acrylate (THFA) boils at only 87°C at 9 mmHg [2], making it considerably more volatile under reduced-pressure conditions.

Thermal processing Monomer volatility High-temperature polymerization

3-(2-Furyl)propyl acrylate: Evidence-Backed Research and Industrial Application Scenarios


High-Refractive-Index Photocurable Optical Coatings and Adhesives

With a refractive index of 1.479, 3-(2-Furyl)propyl acrylate outperforms both THFA (1.460) and butyl acrylate (1.419) as a high-RI monomer building block . Formulators developing transparent optical coatings, ophthalmic lens hardcoats, or display adhesives can achieve higher polymer RI without relying on aromatic comonomers that introduce yellowness or inorganic nanoparticles that complicate dispersion stability. The acrylate group enables rapid UV photopolymerization, while the furan ring contributes to UV absorption (molar extinction coefficients on the order of 10⁴ for furan acrylate derivatives) [1], potentially reducing photoinitiator loading in thin-film applications.

Hydrophobic and Weatherable Coatings Utilizing the Furan-Spacer-Acrylate Adhesion Motif

3-(2-Furyl)propyl acrylate structurally matches the adhesion promoter architecture claimed in U.S. Patent 8,168,264, which specifies a furfuryl ring linked via an alkyloxy moiety to a polymerizable reactive group [2]. This patented design produces durable, scratch-resistant hydrophobic coatings when combined with fluorinated components. Industrial laboratories developing water-repellent coatings for diagnostic labware, microfluidic devices, or marine antifouling surfaces can incorporate this monomer as the adhesion-promoting component that covalently anchors the fluorinated layer to the substrate through the acrylate moiety while the furan ring and propyl spacer optimize interfacial compatibility.

Maleated Polyolefin Compatibilizers Requiring Radical-Stabilization During Melt Grafting

The demonstrated ability of 2-furyl acrylates to preserve polypropylene molecular weight during peroxide-initiated melt functionalization [3] makes 3-(2-Furyl)propyl acrylate a candidate coagent for developing maleated PP compatibilizers. In nanocomposite or recycled-polyolefin-blend applications, where PP-g-MAH is used as an interfacial coupling agent, the furan coagent prevents the β-scission degradation that otherwise compromises mechanical properties. The propyl spacer in the target compound offers additional structural flexibility for tailoring the copolymer architecture compared to the shorter BFA analog. This scenario is directly supported by the CNR-ICCOM studies demonstrating MW conservation with BFA coagent [4].

Thermoreversible and Self-Healing Polymer Networks via Diels-Alder Chemistry

The aromatic furan ring in 3-(2-Furyl)propyl acrylate serves as a diene for Diels-Alder cycloaddition with bismaleimide crosslinkers, enabling thermoreversible network formation . Unlike THFA-based formulations, which lack this reactivity entirely, furan-containing acrylate copolymers can be designed for debondable adhesives, recyclable thermoset composites, or self-healing coatings. The three-carbon propyl spacer provides chain flexibility that can be tuned to control the Tg of the resulting network between the rigid poly(FA) regime (~48°C) and the flexible poly(THFA) regime (~–15°C). Recent work on thermo-reversibly crosslinked acrylate rubbers [5] confirms that furan-maleimide DA networks yield mechanical properties superior to uncrosslinked controls, validating this application pathway.

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